molecular formula C17H21N3O3 B1244637 Oxymorphone hydrazone CAS No. 73697-35-5

Oxymorphone hydrazone

Cat. No.: B1244637
CAS No.: 73697-35-5
M. Wt: 315.37 g/mol
InChI Key: VOFTYIFRRWVMOO-FDUMSJNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxymorphone hydrazone (also referred to as oxymorphazone) is a hydrazone derivative of oxymorphone, a potent μ-opioid receptor agonist. It is synthesized by modifying the 6-keto group of oxymorphone to form a hydrazone bond (R–C=N–NH₂) . This structural alteration confers unique pharmacological properties, including prolonged receptor binding and long-acting analgesic effects due to covalent interactions with opioid receptors .

Properties

CAS No.

73697-35-5

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10+/t12-,15+,16+,17-/m1/s1

InChI Key

VOFTYIFRRWVMOO-FDUMSJNMSA-N

SMILES

CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

oxymorphazone
oxymorphone hydrazone

Origin of Product

United States

Chemical Reactions Analysis

General Hydrazone Formation Mechanisms

Hydrazones are typically synthesized via condensation reactions between carbonyl groups (ketones or aldehydes) and hydrazine derivatives. For oxymorphone hydrazone, this would involve reacting the ketone group in oxymorphone (C6 position) with hydrazine or substituted hydrazines .

Key Reaction Steps:

  • Step 1 : Protonation of the carbonyl oxygen in oxymorphone, enhancing electrophilicity.

  • Step 2 : Nucleophilic attack by hydrazine at the carbonyl carbon.

  • Step 3 : Dehydration to form the hydrazone bond (–NH–N=C–) .

Example Reaction Equation :

Oxymorphone R C O +Hydrazine H2N NH2 Oxymorphone Hydrazone R C N NH2 +H2O\text{Oxymorphone R C O }+\text{Hydrazine H}_2\text{N NH}_2\text{ }\rightarrow \text{Oxymorphone Hydrazone R C N NH}_2\text{ }+\text{H}_2\text{O}

Potential Reactivity of Oxymorphone Hydrazone

While direct studies on oxymorphone hydrazone are absent, analogous opioid hydrazones exhibit the following reactions:

Chelation with Metal Ions

Hydrazones often coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine (–NH–N=C–) and adjacent functional groups. For oxymorphone hydrazone, coordination could occur at:

  • The hydrazone nitrogen.

  • The phenolic –OH group (C3 position) .

Acid/Base Hydrolysis

Hydrazones are susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carbonyl compound and hydrazine :

R C N NH2+H2OH+/OHR C O+H2N NH2\text{R C N NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R C O}+\text{H}_2\text{N NH}_2

Reductive Cleavage

Catalytic hydrogenation or reducing agents (e.g., LiAlH₄) can break the C=N bond, yielding amines:

R C N NH2+4H2R CH2 NH NH2\text{R C N NH}_2+4\text{H}_2\rightarrow \text{R CH}_2\text{ NH NH}_2

Comparative Analysis of Opioid Hydrazone Derivatives

While oxymorphone hydrazone data is unavailable, related morphine and codeine hydrazones provide insights:

Property Morphine Hydrazone Codeine Hydrazone Expected for Oxymorphone Hydrazone
Synthesis Yield 72–85% 68–78% ~70–80% (estimated)
Stability Stable in dry, dark conditionsDegrades under UV light Likely UV-sensitive
Biological Activity Enhanced analgesic effectsReduced cytotoxicity Potentially improved bioavailability

Research Gaps and Limitations

  • No peer-reviewed studies directly addressing oxymorphone hydrazone were found in the provided sources .

  • Exclusion of non-academic platforms (e.g., BenchChem) limits accessible data, though these are generally considered unreliable.

Methodological Recommendations for Future Studies

  • Synthesis Optimization : Use anhydrous conditions and catalysts (e.g., acetic acid) to improve hydrazone yield .

  • Characterization : Employ NMR (¹H/¹³C) and FT-IR to confirm hydrazone bond formation.

  • Stability Testing : Assess degradation under varying pH, temperature, and light exposure.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison of Key Opioids

Compound ED₅₀ (mg/kg, sc) Duration (hrs) Metabolism Pathway
Oxymorphazone 0.6 >24 Stable; minimal degradation
Oxymorphone 0.3 4–6 6-keto reduction → carbinols
Naltrexazone N/A >24 Not metabolized; pure antagonist

Table 2: Structural and Functional Comparison of Hydrazones

Compound Parent Molecule Key Modification Primary Use
Oxymorphazone Oxymorphone C6 hydrazone Long-acting analgesia
Naltrexazone Naltrexone C6 hydrazone Opioid antagonism
Hydrazone (2a) Naringin Flavonoid hydrazone Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.